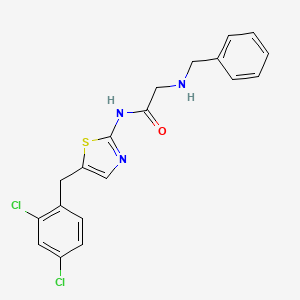![molecular formula C24H21N3O B2716036 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-30-0](/img/structure/B2716036.png)
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, including anticancer, antiviral, and multidrug resistance modulating properties . The structure of this compound consists of an indoloquinoxaline core with a 4-methylphenoxypropyl side chain, which contributes to its unique chemical and biological properties.
Mécanisme D'action
Target of Action
Similar compounds in the indolo[2,3-b]quinoxaline family have been reported to interact with dna .
Mode of Action
It’s worth noting that indolo[2,3-b]quinoxalines are reported to be important dna-intercalating agents . DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
Given the dna-intercalating properties of similar indolo[2,3-b]quinoxaline compounds , it can be inferred that this compound may affect pathways involving DNA replication and transcription.
Result of Action
Similar indolo[2,3-b]quinoxaline compounds have been reported to exhibit cytotoxic effects against various human cancer cell lines .
Analyse Biochimique
Biochemical Properties
It is known that similar 6H-indolo[2,3-b]quinoxaline derivatives exhibit DNA intercalation . This suggests that 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline might interact with DNA and potentially other biomolecules.
Cellular Effects
In terms of cellular effects, this compound and its derivatives have been screened against various human cancer cell lines to evaluate their cytotoxic effect . Some compounds showed moderate cytotoxicity against human reproductive organ cell lines .
Molecular Mechanism
It is known that similar compounds predominantly exert their pharmacological action through DNA intercalation . This involves the insertion of the compound between DNA base pairs, disrupting the processes vital for DNA replication .
Temporal Effects in Laboratory Settings
Similar compounds have shown good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex .
Méthodes De Préparation
The synthesis of 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The resulting intermediate is then reacted with 4-methylphenoxypropyl bromide in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and purification techniques .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Comparaison Avec Des Composés Similaires
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline core, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with high DNA binding affinity and anticancer activity.
B-220: Another synthetic derivative with significant multidrug resistance modulating activity.
The uniqueness of this compound lies in its specific side chain, which enhances its pharmacological properties and makes it a valuable compound for further research and development .
Propriétés
IUPAC Name |
6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-11-13-18(14-12-17)28-16-6-15-27-22-10-5-2-7-19(22)23-24(27)26-21-9-4-3-8-20(21)25-23/h2-5,7-14H,6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOETNUWOBQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2715956.png)

![1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2715958.png)
![N-(2,3-DIMETHYLPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2715961.png)
![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715962.png)


![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715965.png)
![3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2715966.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)
![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)
